molecular formula C15H19NO3 B2466529 (E)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 2035022-58-1

(E)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one

Cat. No. B2466529
CAS RN: 2035022-58-1
M. Wt: 261.321
InChI Key: KYUMDPMVDJUYCU-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a chemical compound that belongs to the class of pyrrolidine derivatives. It is a synthetic compound that has been developed for scientific research purposes.

Scientific Research Applications

Influence on Chromophore Formation in Maillard Reactions

A study reported the influence of the carbohydrate moiety on the formation of chromophores during Maillard reactions, involving compounds structurally related to (E)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one. It focused on the synthesis of novel Maillard chromophores from carbohydrates, providing insights into the formation of colored compounds in food processing (Frank & Hofmann, 2000).

Antimicrobial Activity

Another research explored the synthesis and antimicrobial activity of compounds closely related to the target molecule, using ultrasound- and microwave-assisted methods. This research is significant in discovering new antimicrobial agents and understanding their synthesis and properties (Ashok, Ganesh, Vijaya Lakshmi, & Ravi, 2014).

Photophysical Properties

The photophysical properties of compounds including (E)-3-(furan-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one, a molecule similar to the target, were studied. This research contributes to the understanding of solvatochromic effects and intramolecular charge transfer interactions, which are crucial in the development of photophysical and photochemical applications (Kumari, Varghese, George, & Sudhakar, 2017).

Synthesis of Novel Pyrrolidin-2-ones

The synthesis of new N-substituted pyrrolidin-2-ones, cyclic analogues of specific GABA analogues, starting from compounds structurally similar to the target molecule, was explored. This is significant in the field of medicinal chemistry, particularly in the development of new therapeutic agents (Ebrik et al., 1998).

Metal-Free Synthesis in Aqueous Medium

A study developed an efficient, metal-free method for synthesizing polysubstituted pyrrole derivatives, including those related to the target compound. This research is crucial for green chemistry and sustainable synthesis methods (Kumar, Rāmānand, & Tadigoppula, 2017).

Anti-Inflammatory Properties

Research on 1-furan-2-yl-3-pyridin-2-yl-propenone, a compound structurally akin to the target molecule, characterized its anti-inflammatory activity. This provides insights into the potential therapeutic applications of similar compounds (Lee et al., 2006).

properties

IUPAC Name

(E)-1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c17-15(6-5-13-2-1-9-18-13)16-8-7-14(10-16)19-11-12-3-4-12/h1-2,5-6,9,12,14H,3-4,7-8,10-11H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYUMDPMVDJUYCU-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2CCN(C2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1COC2CCN(C2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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